

Toxicological Profile of Bufencarb in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bufencarb*

Cat. No.: *B1668033*

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Abstract

Bufencarb is a carbamate insecticide composed of a mixture of 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[1][2] Like other carbamates, its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a state of cholinergic overstimulation.[3][5] This guide provides a comprehensive overview of the toxicological profile of **Bufencarb** in mammals, detailing its chemical properties, toxicokinetics, mechanism of action, and various toxicity endpoints. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Understanding the physicochemical properties of **Bufencarb** is fundamental to interpreting its toxicological behavior, including its absorption, distribution, and environmental fate.

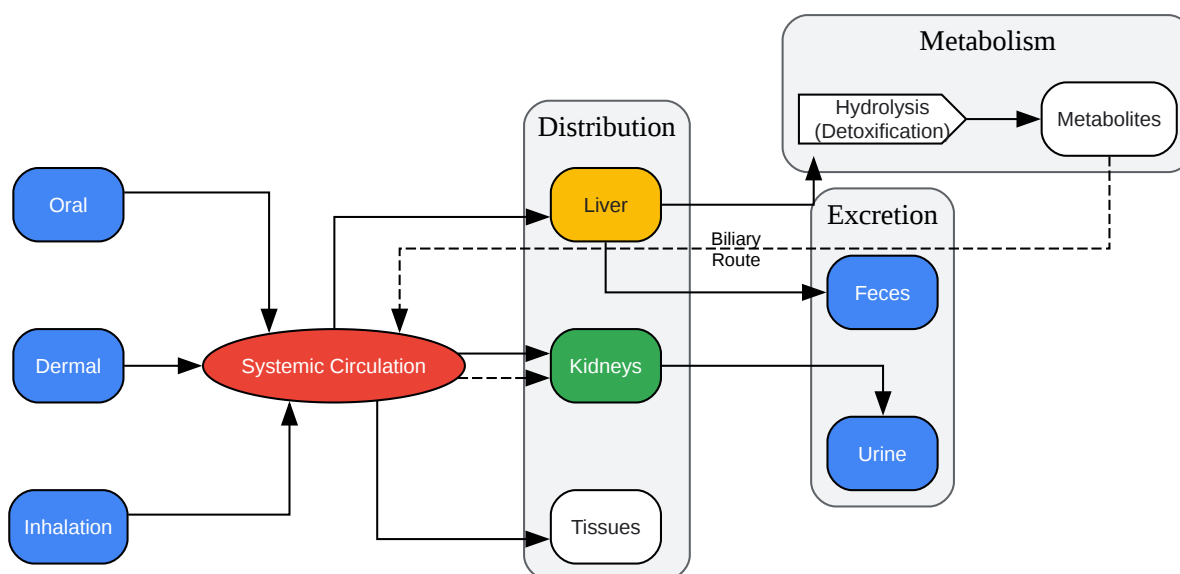
Property	Value	Source(s)
Chemical Name	3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate (typically a 3:1 mixture)	[2][6]
CAS Registry No.	8065-36-9	[6][7]
Molecular Formula	C ₁₃ H ₁₉ NO ₂ (for each isomer)	[8]
Molecular Weight	221.29 g/mol	[8]
Physical State	Yellow-amber solid	[2][7]
Melting Point	26-39 °C	[7]
Boiling Point	125 °C at 0.04 mmHg	[7]
Water Solubility	<50 ppm (mg/L)	[7]
Stability	Stable in neutral or acidic solutions; hydrolysis rate increases with higher pH or temperature.	[7][8]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the disposition of a chemical within an organism. For carbamates like **Bufencarb**, these processes are generally rapid.

- Absorption: As a fat-soluble compound, **Bufencarb** is readily absorbed through oral, dermal, and inhalation routes.[5][9] Following ingestion, absorption from the gastrointestinal tract is typically rapid and extensive.
- Distribution: Once in the bloodstream, **Bufencarb** is distributed to various tissues and organs. The liver is a primary site of first-pass metabolism and receives a significant portion of the absorbed dose.[9]

- **Metabolism:** The primary metabolic pathway for **Bufencarb** is hydrolysis of the carbamate ester linkage, a crucial detoxification step catalyzed mainly by hepatic enzymes.[1] This process cleaves the molecule into its corresponding phenol derivatives and N-methylcarbamic acid, significantly reducing its toxicity.[1]
- **Excretion:** The metabolites of **Bufencarb** are relatively water-soluble and are efficiently eliminated from the body, primarily through the kidneys in urine.[9] This rapid metabolism and excretion prevent significant bioaccumulation.[10]



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Caption: Generalized toxicokinetic pathway of **Bufencarb** in mammals.

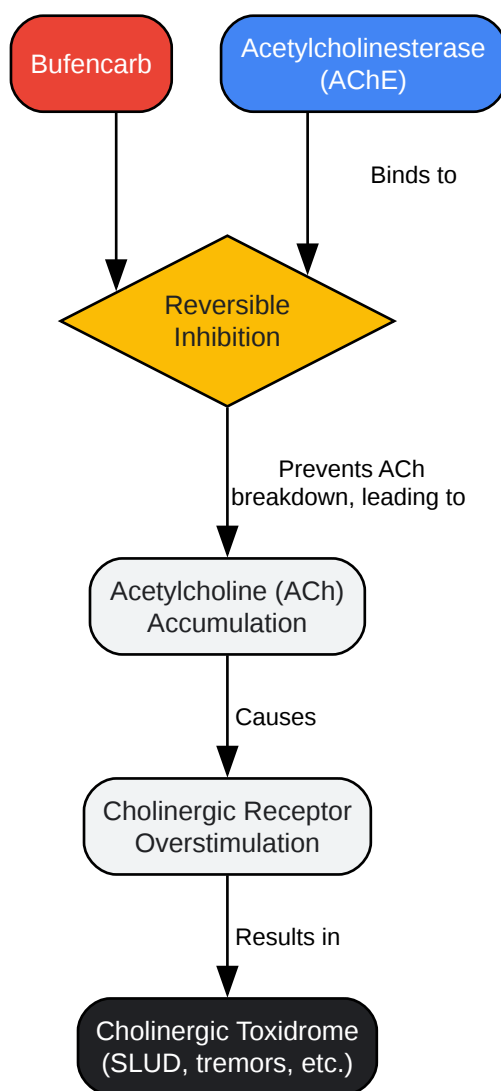
Toxicodynamics: Mechanism of Action

The primary toxicological mechanism of **Bufencarb** is the inhibition of acetylcholinesterase (AChE).[1][3][5]

- **Binding to AChE:** **Bufencarb** binds to the active site of the AChE enzyme, carbamylating it.[3][4]

- **Enzyme Inhibition:** This binding prevents AChE from performing its normal function: the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][8]
- **ACh Accumulation:** With AChE inhibited, ACh accumulates in the synaptic clefts of the nervous system.[3][5]
- **Receptor Overstimulation:** The excess ACh repeatedly stimulates muscarinic and nicotinic receptors, leading to continuous nerve impulse transmission.[4][5][11]
- **Clinical Signs:** This overstimulation manifests as the classic cholinergic toxidrome, including signs like salivation, lacrimation, urination, defecation (SLUD), as well as muscle tremors, convulsions, and potentially respiratory failure.[3][5]

Unlike organophosphates, the carbamylation of AChE by carbamates like **Bufencarb** is reversible, meaning the enzyme can spontaneously hydrolyze and regain function, which typically results in a shorter duration of toxicity.[3][4]



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Caption: **Bufencarb**'s mechanism of action via acetylcholinesterase inhibition.

Mammalian Toxicity Profile

Acute Toxicity

Acute toxicity studies measure the adverse effects of a substance following a single or short-term exposure. **Bufencarb** demonstrates moderate to high acute toxicity via the oral route.

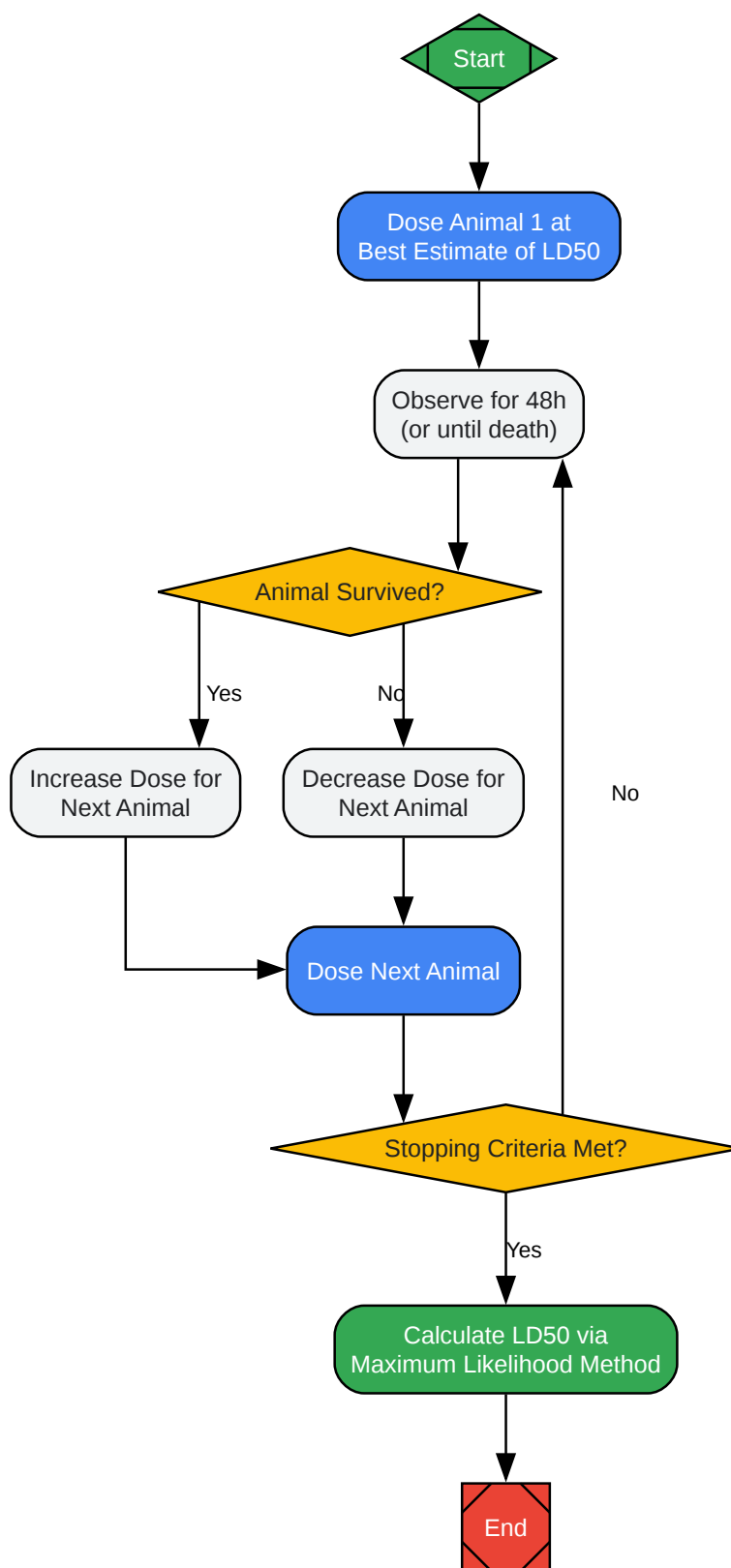
Species	Route	LD50 (mg/kg body weight)	Hazard Classification	Source(s)
Rat (male)	Oral	97	Toxic if swallowed	[7]
Rat (female)	Oral	61	Toxic if swallowed	[7]
Rat (male)	Dermal	237	Toxic in contact with skin	[7]
Rat (female)	Dermal	163	Toxic in contact with skin	[7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

The Up-and-Down Procedure is a refined method for determining the LD50 that minimizes the number of animals required.[12][13]

- Animal Selection and Preparation: Healthy, young adult nulliparous, non-pregnant female rats are typically used. Animals are acclimatized for at least 5 days and fasted overnight before dosing.[14]
- Initial Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50.
- Sequential Dosing Logic: The core of the UDP involves dosing animals sequentially, one at a time.[12][15]
 - If an animal survives, the dose for the next animal is increased by a set progression factor (e.g., 3.2).[16]
 - If an animal dies, the dose for the next animal is decreased by the same factor.[16]
- Observation Period: Each animal is observed for signs of toxicity and mortality for up to 14 days.[12][15]

- Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a specific number of reversals in outcome (e.g., survival followed by death) have occurred.
- LD50 Calculation: The LD50 and confidence intervals are calculated using the Maximum Likelihood Method based on the sequence of outcomes.[\[12\]](#)



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Caption: Workflow for the Up-and-Down Procedure (UDP) in acute toxicity testing.

Sub-chronic and Chronic Toxicity

Repeat-dose studies evaluate the effects of longer-term exposure. The primary endpoint for **Bufencarb** is AChE inhibition. Due to its obsolete status, specific modern GLP-compliant sub-chronic and chronic study data for **Bufencarb** is limited in publicly accessible literature. However, data from related carbamates and older studies inform the expected profile.

Parameter	Definition
NOAEL	No-Observed-Adverse-Effect Level: The highest dose at which no statistically or biologically significant adverse effects are found.[17][18]
LOAEL	Lowest-Observed-Adverse-Effect Level: The lowest dose at which a statistically or biologically significant adverse effect is observed.[17][18]

- Target Organs: The primary target is the nervous system, due to AChE inhibition.[3] Other potential effects at higher doses could involve the liver or kidneys, consistent with sites of metabolism and excretion.
- Expected Findings: The most sensitive indicator of exposure is the depression of cholinesterase activity in red blood cells and brain tissue.[19]

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive capabilities or cause harm to a developing fetus.

- Reproductive Toxicity: Studies in rats have generally shown that effects on reproduction (e.g., decreased parental body weight) only occur at doses that also cause parental toxicity. [20]
- Developmental Toxicity (Teratogenicity): **Bufencarb** and related carbamates are generally not considered to be teratogenic. Developmental effects, if observed, typically occur at doses that are also toxic to the mother.[20][21]

Genotoxicity

Genotoxicity assays screen for the potential of a chemical to damage genetic material (DNA).

Assay Type	Typical Result for Carbamates
Ames Test (Bacterial reverse mutation)	Generally Negative[10]
In vitro Chromosomal Aberration (e.g., CHO cells)	Generally Negative[22]
In vivo Micronucleus Test (Mouse bone marrow)	Generally Negative[23]

Conclusion: Based on data from structurally similar carbamates, **Bufencarb** is not expected to be genotoxic.[10]

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are used to evaluate the cancer-causing potential of a substance. For most carbamates, including **Bufencarb**, there has been no evidence of carcinogenicity in such studies.

Conclusion

The toxicological profile of **Bufencarb** is characteristic of the N-methyl carbamate class of insecticides. It exhibits moderate to high acute toxicity in mammals, mediated by its primary mechanism of reversible acetylcholinesterase inhibition. The compound is readily metabolized and excreted, and it is not considered to be genotoxic, teratogenic, or carcinogenic. The principal hazard associated with **Bufencarb** exposure is acute cholinergic toxicity resulting from significant inhibition of AChE. This technical summary provides foundational data for researchers and scientists engaged in toxicological assessment and drug development.

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